molecular formula C15H18N2 B12243042 4-(3-Methylpiperidin-1-yl)quinoline

4-(3-Methylpiperidin-1-yl)quinoline

Cat. No.: B12243042
M. Wt: 226.32 g/mol
InChI Key: QNZDWAKUSOPSAI-UHFFFAOYSA-N
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Description

4-(3-Methylpiperidin-1-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with a 3-methylpiperidin-1-yl group at the 4-position. Quinolines are known for their diverse biological activities and are used as scaffolds in drug development due to their ability to interact with various biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylpiperidin-1-yl)quinoline typically involves the reaction of quinoline derivatives with 3-methylpiperidine. One common method is the nucleophilic substitution reaction where the quinoline derivative is treated with 3-methylpiperidine under basic conditions . Another approach involves the use of microwave-assisted synthesis, which can enhance reaction rates and yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. Catalysts such as palladium or platinum may be used to facilitate the reaction, and solvent-free conditions can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylpiperidin-1-yl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 4-(3-Methylpiperidin-1-yl)quinoline involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The compound’s ability to intercalate into DNA can also contribute to its anticancer properties by disrupting DNA replication and transcription .

Properties

Molecular Formula

C15H18N2

Molecular Weight

226.32 g/mol

IUPAC Name

4-(3-methylpiperidin-1-yl)quinoline

InChI

InChI=1S/C15H18N2/c1-12-5-4-10-17(11-12)15-8-9-16-14-7-3-2-6-13(14)15/h2-3,6-9,12H,4-5,10-11H2,1H3

InChI Key

QNZDWAKUSOPSAI-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2=CC=NC3=CC=CC=C32

Origin of Product

United States

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